molecular formula C12H11N5 B1666361 9-Benzyladenine CAS No. 4261-14-7

9-Benzyladenine

Cat. No.: B1666361
CAS No.: 4261-14-7
M. Wt: 225.25 g/mol
InChI Key: MRHCSNNEUHXNIC-UHFFFAOYSA-N
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Description

9-Benzyladenine is a bioactive chemical.

Mechanism of Action

Target of Action

9-Benzyladenine is a synthetic cytokinin, a class of plant growth substances that promote cell division . The primary targets of this compound are the cells in plants. It stimulates protein biosynthesis, generally increasing cell division .

Mode of Action

This compound interacts with its targets by stimulating cell division . It acts as a synthetic cytokinin, a type of plant hormone that promotes cell division and influences various developmental processes, including the stimulation of shoot and bud growth .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to cell division and growth. By acting as a cytokinin, this compound influences the regulation of the cell cycle and promotes the transition from the G1 phase to the S phase . This leads to an increase in cell division and, consequently, plant growth .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It has been found that this compound is extensively N1-oxidised by animal hepatic microsomes .

Result of Action

The result of this compound’s action is the promotion of plant growth and development. It sets blossoms and stimulates fruit richness by stimulating cell division . It also improves the quality of fruits and extends the post-harvest life of green vegetables .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been found to be slightly mobile in the environment .

Biochemical Analysis

Biochemical Properties

9-Benzyladenine interacts with various enzymes, proteins, and other biomolecules. It is known to be an inhibitor of respiratory kinase in plants . It also shows a stimulatory effect on antioxidative enzyme activity, as well as reduced glutathione and thiol group content .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it influences cell function by decreasing membrane phospholipid peroxidation and exhibiting protective properties against malondialdehyde production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is particularly toxic to the pancreatic, insulin-producing beta cells in mammals .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For example, in a study on the diurnal changes in DNA and Chlorophyll contents per chloroplast and chloroplast replication in primary leaves of bean plants, it was found that the application of this compound shifted the start of chloroplast replication by 6 hours compared to that in untreated controls .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is known to undergo extensive N1-oxidation in animal hepatic microsomes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have been studied in kiwifruit cultured on solid and liquid media. It was found that there was a gradual decrease of this compound content from the basal to the apical segment .

Subcellular Localization

It is known that at least a part of cytokinin perception, which includes this compound, occurs in the endoplasmic reticulum .

Biological Activity

9-Benzyladenine (BA), a synthetic cytokinin, is a derivative of adenine that plays a crucial role in promoting plant growth and development. It is widely recognized for its ability to influence various physiological processes, including cell division, shoot proliferation, and flower induction. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure:

  • Molecular Formula: C₁₂H₁₁N₅
  • Molecular Weight: 225.25 g/mol
  • CAS Number: 1214-39-7

The structure of this compound consists of a benzyl group attached to the nitrogen at position 9 of the adenine ring, which enhances its biological activity compared to other cytokinins.

This compound acts primarily through the following mechanisms:

  • Cell Division Promotion: BA stimulates cell division in plant tissues, particularly in meristematic regions.
  • Shoot Proliferation: It enhances shoot growth and branching, making it valuable in tissue culture and horticulture.
  • Flower Induction: BA promotes flowering and increases flower quality in various species.

Comparative Efficacy

Table 1 summarizes the comparative efficacy of this compound against other cytokinins based on various studies:

CytokininConcentration (mg/L)Effect on Shoot ProliferationEffect on Flowering
This compound5HighModerate
Zeatin5ModerateLow
Meta-topolin2Very HighHigh

Source: Adapted from various studies .

Case Studies

  • Tissue Culture Applications:
    A study demonstrated that the application of BA at concentrations ranging from 5 to 10 mg/L significantly increased shoot multiplication rates in Arabidopsis thaliana and other plant species. The optimal concentration varied depending on the species and developmental stage .
  • Flower Quality Improvement:
    Research indicated that a pulse treatment with BA combined with gibberellic acid improved flower quality in dahlias after four days in a vase. The study highlighted that concentrations between 10-20 mg/L were most effective .
  • Abscisic Acid Interaction:
    A study investigated the interaction between BA and abscisic acid (ABA) in pansies, finding that pre-treatment with BA prevented leaf chlorosis induced by ABA. This suggests that BA can mitigate stress responses in plants .

Toxicological Considerations

While this compound is generally considered safe for plant applications, some studies have indicated potential toxicity at high concentrations. For instance, subchronic toxicity studies in rats showed decreased food consumption and body weight gain when exposed to high levels of N6-benzyladenine, a related compound .

Scientific Research Applications

Plant Growth Regulation

9-Benzyladenine is primarily recognized for its ability to influence plant growth and development. It promotes cell division and has been shown to enhance various physiological processes in plants.

Enhancing Crop Production

  • Fruit Development : this compound has been used to improve the size and quality of fruits. In studies involving apple trees, it was found to enhance fruit size and promote lateral bud break, leading to improved branching and increased yield .
  • Vegetable Crops : The application of this compound on spinach has resulted in uniform bolting and increased seed production, demonstrating its efficacy as a plant growth regulator .

Stress Resistance

Research indicates that this compound can enhance plant tolerance to biotic stresses such as viral and bacterial infections. For instance:

  • In experiments with Tobacco mosaic virus, pre-treatment with this compound significantly reduced lesion numbers on tobacco leaves compared to untreated controls .
  • It also reduced tissue damage caused by pathogens like Botrytis cinerea, suggesting a protective role against necrotrophic pathogens .

Therapeutic Potential

Beyond its agricultural applications, this compound has shown promise in biomedical research, particularly in the treatment of inflammatory diseases.

Anti-inflammatory Properties

A study highlighted the anti-TNF-alpha properties of certain this compound derivatives, indicating their potential as selective phosphodiesterase 4 inhibitors. These compounds were found to inhibit TNF-alpha production effectively while having minimal effects on other cytokines like interleukin-1beta and IL-6 . This selectivity suggests that these derivatives could be developed into therapeutic agents with fewer side effects compared to existing treatments.

Metabolic Studies

The metabolic pathways of this compound have been investigated to understand its enzymatic transformations better.

Cytochrome P-450 Enzymes

Research into the N1-oxidation of this compound reveals that this process is catalyzed by cytochrome P-450 enzymes (specifically CYP3A and CYP2D subfamilies) in hepatic microsomes . This knowledge is crucial for predicting the metabolism of this compound in biological systems and understanding its pharmacokinetics.

Data Summary Table

Application AreaSpecific FindingsReferences
Plant Growth RegulationEnhances fruit size, promotes bud break
Stress ResistanceReduces lesions from Tobacco mosaic virus
Therapeutic PotentialInhibits TNF-alpha production; potential anti-inflammatory agent
Metabolic StudiesCatalyzed by CYP3A and CYP2D enzymes

Chemical Reactions Analysis

Table 1: Solvent-Dependent Product Ratios

SolventN9-Bn:N3-Bn Ratio
DMSO (dried)100:0
Acetonitrile86:14
Ethanol50:50
tert-Butanol25:75

Reaction conditions: Benzyl bromide, KOtBu/NaH base, 4-hour reflux.

Reaction Mechanism and Kinetics

The benzylation follows second-order kinetics (SN2 pathway) for both N9- and N3-Bn formation, with parallel reaction pathways :

Rate Equations

  • N9-Bn : d[N9 Bn]dt=k9[Ade][BnCl]\frac{d[\text{N9 Bn}]}{dt}=k_9[\text{Ade}^-][\text{BnCl}]

  • N3-Bn : d[N3 Bn]dt=k3[Ade][BnCl]\frac{d[\text{N3 Bn}]}{dt}=k_3[\text{Ade}^-][\text{BnCl}]

Table 2: Activation Parameters

ParameterN9-Bn (15-C5 absent)N3-Bn (15-C5 absent)
ΔH‡ (kJ/mol)58.2 ± 2.951.7 ± 3.1
ΔS‡ (J/mol·K)8.0 ± 0.56.5 ± 0.5
ΔG‡ (298 K, kJ/mol)55.5 ± 3.057.5 ± 3.2

The higher entropy of activation for N9-Bn (ΔS‡ = 8.0 vs. 6.5 J/mol·K) compensates for its elevated enthalpy barrier, enabling kinetic dominance .

Structural Characterization

  • X-ray crystallography confirmed N9-Bn and N3-Bn structures, with bond angles and distances aligning with purine alkylation patterns .

  • NMR spectroscopy (1H, 13C, HMBC) identified diagnostic correlations:

    • N9-Bn: C8-H (δ 8.26 ppm) and NH2 (δ 7.45 ppm) in DMSO-d6 .

    • N3-Bn: Distinct C2-H (δ 8.45 ppm) and benzyl CH2 (δ 5.45 ppm) .

Computational Insights

Density functional theory (DFT) calculations revealed:

  • Thermodynamic stability : N9-Bn > N7-Bn > N3-Bn > N1-Bn .

  • Transition states : Sodium ion coordination at N3/N9 positions lowers activation barriers by stabilizing the adeninate anion .

Solvent and Counterion Effects

  • Crown ethers (e.g., 15-C5) increase N9-Bn selectivity by sequestering Na+ ions, reducing ion-pairing with the adeninate anion .

  • Moisture in DMSO promotes N3-Bn formation by enabling SN1-like solvolysis pathways .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and purifying 9-Benzyladenine for plant tissue culture studies?

  • Methodological Answer : Synthesis typically involves benzylation of adenine derivatives under controlled conditions, followed by purification via column chromatography or recrystallization. Ensure purity (>95%) using HPLC or NMR, and document procedures in detail to enable reproducibility. For known compounds, cite established protocols; for novel analogs, provide full spectral data (e.g., 1^1H NMR, 13^{13}C NMR) and elemental analysis .

Q. How should researchers determine the optimal concentration of this compound for specific plant species?

  • Methodological Answer : Conduct dose-response experiments across a logarithmic concentration range (e.g., 0.1–10 µM). Use factorial designs to account for interactions with auxins or light conditions. Analyze growth metrics (e.g., shoot elongation, callus induction) via ANOVA, and validate with biological replicates. Prioritize concentrations yielding maximal response without phytotoxicity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, safety glasses, lab coats) to prevent dermal exposure. Work in a fume hood to avoid inhalation of fine particulates. Store in airtight containers at 4°C, and dispose of waste via hazardous chemical protocols. Document emergency procedures (e.g., eye rinsing, spill containment) in alignment with CLP/GHS guidelines .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported growth effects of this compound across plant species?

  • Methodological Answer : Perform meta-analyses of prior studies to identify confounding variables (e.g., explant type, media composition). Replicate experiments under standardized conditions (pH, temperature, light cycles) and use multivariate regression to isolate cytokinin-specific effects. Cross-validate findings with genetic markers (e.g., cytokinin-responsive genes like ARR5) .

Q. What methodological approaches are recommended for analyzing synergistic effects of this compound with other growth regulators?

  • Methodological Answer : Employ response surface methodology (RSM) or central composite designs to model interactions between this compound and auxins (e.g., NAA). Quantify synergism via Bliss Independence or Loewe Additivity models. Use transcriptomic profiling to identify co-regulated pathways, ensuring biological relevance .

Q. How can researchers ensure the stability of this compound in long-term plant culture experiments?

  • Methodological Answer : Monitor degradation kinetics under experimental conditions (e.g., light exposure, autoclaving) via HPLC. Add antioxidants (e.g., ascorbic acid) or adjust media pH to 5.8–6.0 to enhance stability. Validate bioactivity periodically using bioassays (e.g., tobacco callus growth) .

Q. What strategies are effective in addressing contradictory data on this compound’s role in organogenesis versus callus proliferation?

  • Methodological Answer : Systematically vary hormone ratios (e.g., this compound:auxin) and track morphogenic outcomes using time-lapse imaging. Apply machine learning (e.g., random forest classifiers) to identify critical thresholds. Compare transcriptomes of organogenic vs. callus tissues to pinpoint regulatory networks .

Q. Experimental Design & Reporting

Q. How should researchers structure a manuscript to report this compound-related findings while adhering to journal guidelines?

  • Methodological Answer : Follow IMRaD structure:

  • Introduction : Link this compound’s role to unresolved questions in cytokinin signaling.
  • Methods : Detail synthesis, purification, and bioassay protocols (per ).
  • Results : Use tables/graphs to highlight dose-dependent trends; avoid redundant text.
  • Discussion : Contrast results with prior studies, emphasizing methodological improvements (e.g., reduced ethylene interference) .

Q. What statistical methods are appropriate for analyzing time-series data in this compound-treated plant cultures?

  • Methodological Answer : Apply mixed-effects models to account for repeated measurements. Use non-linear regression for growth curves (e.g., Gompertz models). Validate assumptions (normality, homoscedasticity) via residual plots and adjust for multiple comparisons (e.g., Bonferroni correction) .

Q. Data Validation & Reproducibility

Q. How can researchers validate the purity of this compound batches from different suppliers?

  • Methodological Answer : Compare commercial samples using LC-MS and FTIR to detect impurities (e.g., benzyl alcohol byproducts). Cross-reference with in-house synthesized standards. Publish chromatograms and spectral data in supplementary materials .

Q. What steps ensure reproducibility in this compound bioassays across laboratories?

  • Methodological Answer : Standardize explant sources (e.g., Arabidopsis Col-0), media batches, and environmental controls. Share raw data and analysis scripts via repositories like Zenodo. Conduct inter-lab validation studies with blinded samples .

Properties

IUPAC Name

9-benzylpurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5/c13-11-10-12(15-7-14-11)17(8-16-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHCSNNEUHXNIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70195371
Record name 9-Benzyladenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24813376
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

4261-14-7
Record name 9-(Phenylmethyl)-9H-purin-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4261-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Benzyladenine
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Record name 9-Benzyladenine
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Record name 9-Benzyladenine
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Synthesis routes and methods

Procedure details

Adenine (1 mmol) in DMF was treated with sodium hydride (1.2 mmol) followed by benzyl bromide (1.2 mmol) at room temperature under nitrogen. The resulting mixture was warmed at 100° C. for 2 h. The cooled reaction mixture was evaporated to dryness. Extraction and chromatography afforded N9-benzyladenine.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1.2 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.2 mmol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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